molecular formula C16H14BrN3O3S B2558243 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(4-nitrophenyl)ethanone hydrobromide CAS No. 352440-79-0

2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(4-nitrophenyl)ethanone hydrobromide

Cat. No. B2558243
CAS RN: 352440-79-0
M. Wt: 408.27
InChI Key: VZLGHCSJSQVDOU-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(4-nitrophenyl)ethanone hydrobromide is a useful research compound. Its molecular formula is C16H14BrN3O3S and its molecular weight is 408.27. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Several studies have focused on derivatives of benzimidazoles, including compounds similar to the one , for their antimicrobial properties. For instance, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines have been synthesized and evaluated for their antibacterial and antifungal activities against clinical isolates of bacteria (Reddy & Reddy, 2010). Similarly, tetrazole derivatives exhibiting anticholinesterase activities have been synthesized, providing insights into potential antimicrobial applications (Mohsen et al., 2014).

Synthesis and Characterization

  • Research has also been conducted on the synthesis of benzimidazolium salts and their reactions under certain conditions, suggesting a broader exploration of their chemical properties. For example, Palladium-catalyzed carbonylative multicomponent synthesis has been used for the creation of functionalized benzimidazothiazoles (Veltri et al., 2016).

Anticancer Potential

  • Some studies have indicated the potential anticancer properties of sulfur-containing heterocyclic analogs. A particular focus has been on their ability to induce apoptotic cell death in cancer cells, as seen in a study involving laryngeal carcinoma (Haridevamuthu et al., 2023).

Anticonvulsant Evaluation

  • The exploration of novel thiosemicarbazone derivatives of arylalkylimidazole for their anticonvulsant activity presents another area of research. These compounds have been tested against seizure models, highlighting the potential of benzimidazole derivatives in neurological applications (Çalış et al., 2011).

Corrosion Inhibition

  • Benzimidazole derivatives have also been investigated for their corrosion inhibition properties, particularly in the context of protecting metals like mild steel in acidic environments. This research demonstrates the compound's utility in material science and engineering (Ammal et al., 2018).

properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-1-(4-nitrophenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S.BrH/c1-18-14-5-3-2-4-13(14)17-16(18)23-10-15(20)11-6-8-12(9-7-11)19(21)22;/h2-9H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLGHCSJSQVDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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